![molecular formula C22H17N3OS B2713579 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893994-65-5](/img/structure/B2713579.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a naphthamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit protein kinases, which play a crucial role in signal transduction pathways related to cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Pifithrin-β: An antineoplastic agent with a related imidazo[2,1-b]thiazole core.
WAY-181187: An anxiolytic agent with a similar structural framework.
Uniqueness
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is unique due to its combination of the imidazo[2,1-b]thiazole ring with a naphthamide moiety, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(18-6-5-15-3-1-2-4-17(15)13-18)23-19-9-7-16(8-10-19)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFBVBCLKWVXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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